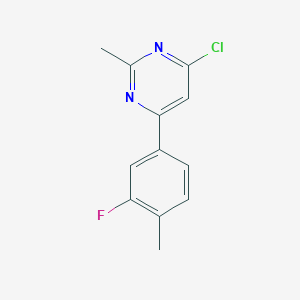

![molecular formula C7H8F3NOS2 B1531945 1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol CAS No. 1344284-89-4](/img/structure/B1531945.png)

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol

Vue d'ensemble

Description

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol, also known as 1,1,1-Trifluoro-3-thiocarboxypropane-2-ol or TCTP, is a highly fluorinated organosulfur compound with a wide range of uses in scientific research. It is a colorless liquid, soluble in most organic solvents and has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. The compound has been studied extensively for its unique properties and has been used in various applications, such as in the synthesis of drugs, as a catalyst in organic reactions, and as a fluorescent probe for the detection of biological molecules.

Applications De Recherche Scientifique

Kinetic Resolution and Epoxypropane Synthesis

Highly Stereocontrolled Access to 1,1,1-Trifluoro-2,3-epoxypropane involves the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This resolved alcohol can be converted into 1,1,1-trifluoro-2,3-epoxypropane, showcasing a pathway for producing complex fluorinated compounds with specific stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Regioselective Cycloadditions

Alpha-sulfanyl and alpha-selanyl propadienyl cations are generated and used in regioselective cycloadditions with thioamides and selemides, leading to the formation of multifunctionalized thiazoles and selenazoles. This method demonstrates the compound's utility in synthesizing heterocyclic structures with potential biological activity (Yoshimatsu et al., 2009).

Ionic Liquid and Solvent Interaction Studies

Investigations into Ion Pairs of 1-Butyl-3-Methylimidazolium Triflate in Propan-1-ol reveal insights into the behavior of ionic liquids in solvents, which is crucial for understanding solvent effects in various chemical processes and applications (Kiefer et al., 2020).

Antiandrogen Activity and Drug Development

Research into Nonsteroidal antiandrogens including the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, highlights the importance of fluorinated compounds in the development of pharmaceuticals targeting androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Advanced Catalysis Techniques

Scandium Trifluoromethanesulfonate serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides and mixed anhydrides, underscoring the compound's significance in facilitating complex organic transformations (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Mécanisme D'action

Target of Action

Compounds with a trifluoromethyl group, like “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”, are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

The trifluoromethyl group in “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” might interact with its targets by forming strong bonds due to the high electronegativity of fluorine . The thiazole ring could potentially interact with biological targets through pi stacking or hydrogen bonding.

Biochemical Pathways

The exact biochemical pathways affected by “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” are unknown without specific study data. Compounds with similar structures have been used in the synthesis of disruptors for glucokinase-glucokinase regulatory protein (gk-gkrp), which may act as potential targets for type ii diabetics .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability and lipophilicity, which could affect its absorption and distribution .

Result of Action

Without specific studies, it’s difficult to predict the exact molecular and cellular effects of “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol”. If it acts as a gk-gkrp disruptor like other similar compounds, it could potentially affect glucose metabolism .

Action Environment

The action, efficacy, and stability of “1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The trifluoromethyl group could potentially increase the compound’s stability under various conditions .

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NOS2/c1-4-2-13-6(11-4)14-3-5(12)7(8,9)10/h2,5,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXAMSHQWNCOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

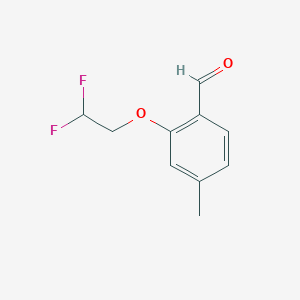

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)

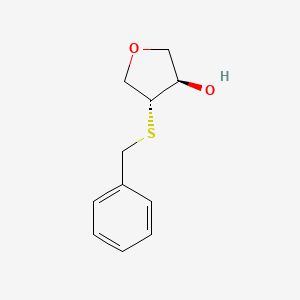

![tert-butyl (3R,4R)-3-[(4-fluorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531869.png)

![N-[(1-fluorocyclopentyl)methyl]oxolan-3-amine](/img/structure/B1531875.png)

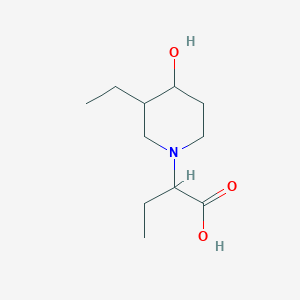

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate](/img/structure/B1531876.png)

![6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1531877.png)

![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)

![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)